molecular formula C12H10FNO3 B3002143 (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid CAS No. 1083197-24-3

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid

Cat. No.: B3002143
CAS No.: 1083197-24-3
M. Wt: 235.214
InChI Key: RMGLUPAUJQLCCM-UHFFFAOYSA-N
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Description

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid: is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a methyl group at the 2nd position, and an oxo group at the 4th position of the quinoline ring, along with an acetic acid moiety attached to the nitrogen atom at the 1st position. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of Substituents: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The methyl group can be added through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Oxidation: The oxo group at the 4th position can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Attachment of Acetic Acid Moiety: The acetic acid moiety can be attached via nucleophilic substitution reactions involving the quinoline nitrogen and a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or remove the fluorine atom.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides; electrophiles such as alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can produce a variety of functionalized quinoline compounds.

Scientific Research Applications

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of (8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Intercalating into DNA or RNA, thereby disrupting their function and replication.

    Modulating Receptors: Acting as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

(8-fluoro-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid can be compared with other similar compounds, such as:

    Quinoline-4-carboxylic acid: Lacks the fluorine and methyl substituents, resulting in different chemical and biological properties.

    8-fluoroquinoline: Lacks the oxo and acetic acid moieties, leading to distinct reactivity and applications.

    2-methylquinoline: Lacks the fluorine, oxo, and acetic acid groups, affecting its overall behavior and utility.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(8-fluoro-2-methyl-4-oxoquinolin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-7-5-10(15)8-3-2-4-9(13)12(8)14(7)6-11(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGLUPAUJQLCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)O)C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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